Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate
Description
Properties
Molecular Formula |
C9H8FNO5 |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-2-16-9(13)6-3-5(11(14)15)4-7(12)8(6)10/h3-4,12H,2H2,1H3 |
InChI Key |
TZBLLYHLUWABFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)F |
Origin of Product |
United States |
Preparation Methods
Detailed Nitration Procedure
The nitration step is critical for regioselectivity and yield. A typical procedure involves:
- Dissolving ethyl 2-fluoro-3-hydroxybenzoate in a suitable solvent.
- Adding a nitrating mixture composed of concentrated nitric acid and sulfuric acid slowly at low temperature (0–10°C).
- Maintaining the reaction temperature throughout the addition and subsequent reaction time to prevent side reactions.
- Quenching the reaction by pouring into ice/water to precipitate the product.
- Isolating the crude product by filtration followed by washing and purification.
This method ensures the nitro group is introduced at the 5-position relative to the hydroxyl group due to electronic and steric directing effects.
Industrial Scale Considerations
Industrial production of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate employs similar synthetic steps but with optimization for scale, cost, and safety. Key factors include:
- Use of industrial-grade reagents and solvents.
- Continuous or batch reactors with temperature control and efficient mixing.
- Purification via recrystallization or chromatographic techniques to achieve high purity.
- Waste management and recycling of acids and solvents to minimize environmental impact.
Alternative Synthetic Routes
Some patents and literature describe alternative approaches starting from chloro- or acetophenone derivatives bearing fluoro and nitro substituents, which are converted to the target compound through sequences involving:
- Halogenation or fluorination.
- Nitration using fuming nitric acid and sulfuric acid mixtures at elevated temperatures (~100–110°C).
- Esterification or conversion of acid chlorides to ethyl esters.
- Purification by crystallization and solvent extraction.
These methods emphasize controlling reaction temperature and stoichiometry to maximize yield and purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Nitration | Concentrated HNO₃ + H₂SO₄ | 0–10°C | Slow addition, temperature control crucial |
| Esterification | Ethanol + Acid catalyst (e.g., H₂SO₄) | Reflux (~78°C) | Converts acid to ethyl ester |
| Halogenation/Fluorination | Selective fluorinating agents or halogen sources | Variable | For introducing fluorine substituent |
| Purification | Recrystallization, chromatography | Ambient to reflux | Removes impurities and by-products |
Research Results and Yields
Typical Yields
Purification Techniques
- Recrystallization from ethanol or methanol is effective due to differential solubility.
- Silica gel chromatography using hexane/ethyl acetate gradients can separate nitro-containing byproducts.
Chemical Reaction Analysis
This compound can undergo further transformations:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ethyl 2-fluoro-3-oxo-5-nitrobenzoate |
| Reduction | H₂ gas + Pd/C, Fe + HCl | Ethyl 2-fluoro-3-hydroxy-5-aminobenzoate |
| Nucleophilic Substitution | Amines, thiols + base (NaOH) | Substituted benzoates replacing fluoro group |
These reactions highlight the compound’s versatility as a synthetic intermediate.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration of ethyl 2-fluoro-3-hydroxybenzoate | Ethyl 2-fluoro-3-hydroxybenzoate | HNO₃ + H₂SO₄ | 0–10°C, slow addition | 80–90 | >95 | Selective nitration at 5-position |
| Halogenation + Nitration + Esterification | Chloro-5-fluoro acetophenone | Fuming HNO₃, H₂SO₄, ethanol | 100–110°C nitration, reflux esterification | ~85 | >90 | Multi-step, industrially scalable |
| Acid chloride formation + Esterification | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | SOCl₂, ethanol | Room temp for SOCl₂, reflux for esterification | 75–85 | >90 | Used in complex synthetic sequences |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl 2-fluoro-3-oxo-5-nitrobenzoate.
Reduction: Formation of ethyl 2-fluoro-3-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and nature of substituents on the benzoate scaffold significantly influence reactivity, solubility, and intermolecular interactions. Below is a comparative analysis with key analogs:
Table 1: Substituent Profiles and Key Properties
Crystallographic and Structural Insights
- Hydrogen Bonding : The hydroxyl group in the target compound likely forms robust hydrogen-bond networks, as observed in Etter’s graph-set analysis . This contrasts with methyl or methoxy-substituted analogs (e.g., Methyl 2-methoxy-5-nitrobenzoate), where weaker van der Waals interactions dominate .
- Crystallography Tools : Structural determination of such compounds relies on programs like SHELXL and ORTEP-3, which analyze hydrogen-bonding patterns and molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
